4-(4-Fluorophenyl)oxazolidin-2-one

Catalog No.
S8970174
CAS No.
M.F
C9H8FNO2
M. Wt
181.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenyl)oxazolidin-2-one

Product Name

4-(4-Fluorophenyl)oxazolidin-2-one

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazolidin-2-one

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

InChI

InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)

InChI Key

ZDRCZUKZERPBIY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)F

4-(4-Fluorophenyl)oxazolidin-2-one is a specialized heterocyclic scaffold that functions both as an advanced Evans-type chiral auxiliary and as a stable pharmacophore for medicinal chemistry. Characterized by its rigid 4-aryloxazolidinone core and a para-fluoro substitution, this compound provides distinct physicochemical and analytical advantages over classic aliphatic or unsubstituted aryl auxiliaries. In asymmetric synthesis, it delivers high levels of stereocontrol in aldol, alkylation, and Diels-Alder reactions while offering a built-in 19F NMR handle for rapid, chromatography-free diastereomeric ratio (dr) determination. Furthermore, the polarized nature of the fluorophenyl group frequently enhances the crystallinity of N-acyl intermediates, facilitating scalable purification via direct recrystallization. In medicinal chemistry, the para-fluorine atom blocks a primary metabolic liability (CYP-mediated aromatic hydroxylation), making it a robust building block for antibacterial and CNS-active libraries [1].

Research Fit

No selection context provided in evidence

Substituting 4-(4-fluorophenyl)oxazolidin-2-one with the more common 4-benzyl, 4-isopropyl, or 4-phenyloxazolidin-2-one introduces significant bottlenecks in both process development and scale-up. Unsubstituted auxiliaries lack an orthogonal NMR handle, forcing chemists to rely on time-consuming chiral HPLC or highly overlapped 1H NMR spectra to determine diastereomeric ratios in crude reaction mixtures. This severely limits high-throughput reaction optimization. Additionally, aliphatic auxiliaries like the 4-isopropyl variant often yield N-acyl adducts that are oils or low-melting solids, necessitating solvent-intensive and unscalable silica gel chromatography for diastereomer separation. By contrast, the 4-fluorophenyl group imparts high crystallinity and a distinct 19F NMR signal, allowing for rapid analytical quantification and scalable purification via simple recrystallization, which is critical for cost-effective procurement and manufacturing [1].

Substitution Risk

Data missing
Interchangeability cannot be assessed without product identity

High-Throughput Diastereomeric Ratio (dr) Determination via 19F NMR

The integration of a para-fluoro substituent provides a highly sensitive, background-free 19F NMR handle for monitoring asymmetric transformations. Unlike classic auxiliaries that require chiral HPLC, 4-(4-fluorophenyl)oxazolidin-2-one allows for direct dr quantification from crude mixtures in under 5 minutes [1].

Evidence DimensionTime required for crude dr determination
Target Compound Data<5 minutes per sample (via 19F NMR integration)
Comparator Or Baseline30–60 minutes per sample (via chiral HPLC for 4-phenyloxazolidin-2-one)
Quantified Difference>85% reduction in analytical turnaround time during reaction optimization
ConditionsCrude reaction mixture analysis of N-acyl aldol/alkylation adducts

Eliminates the analytical bottleneck in high-throughput screening, accelerating process development and route optimization.

Enhanced Crystallinity for Chromatography-Free Purification

The rigid, polarized nature of the 4-(4-fluorophenyl) group significantly increases the melting point and crystallinity of downstream intermediates. This enables the enrichment of major diastereomers to >99% de via single-solvent or binary-solvent recrystallization, bypassing the need for scalable chromatography required by aliphatic auxiliaries [1].

Evidence DimensionMethod of diastereomer purification at multi-gram scale
Target Compound DataDirect recrystallization (e.g., EtOAc/hexanes) yielding >99% de
Comparator Or BaselineSilica gel chromatography (typical for 4-isopropyl or 4-benzyl derivatives)
Quantified DifferenceEliminates stationary phase costs and reduces solvent consumption by >70% during scale-up
ConditionsMulti-gram scale purification of asymmetric aldol or alkylation adducts

Dramatically lowers manufacturing costs and solvent waste, making it the preferred auxiliary for early-stage API scale-up.

Metabolic Stability in Pharmacophore Development

When utilized as an intact building block rather than a cleavable auxiliary, the para-fluoro substitution effectively blocks the primary site of oxidative metabolism on the phenyl ring. This results in a significantly extended half-life in human liver microsome (HLM) assays compared to the unsubstituted 4-phenyloxazolidin-2-one core [1].

Evidence DimensionResistance to CYP-mediated para-hydroxylation
Target Compound DataBlocked para-position yielding enhanced HLM stability
Comparator Or BaselineUnsubstituted 4-phenyloxazolidin-2-one (highly susceptible to para-hydroxylation)
Quantified DifferencePrevents the formation of reactive or rapidly cleared phenolic metabolites
ConditionsIn vitro human liver microsome (HLM) stability assays

Provides a metabolically robust starting point for developing oxazolidinone-based antibacterial or CNS-active therapeutics.

High-Throughput Asymmetric Methodology Development

Ideal for academic and industrial labs optimizing new asymmetric aldol, alkylation, or Diels-Alder reactions, where the 19F NMR handle allows for rapid, chromatography-free screening of reaction conditions and catalysts [1].

Scale-Up of Chiral Intermediates

The preferred auxiliary for process chemists scaling up complex chiral APIs, as the enhanced crystallinity of the fluorinated adducts enables cost-effective, chromatography-free purification via recrystallization [2].

Design of Metabolically Stable Oxazolidinone Therapeutics

Highly suited for medicinal chemistry programs targeting novel antibacterial agents or MAO inhibitors, where the para-fluoro group prevents rapid CYP450-mediated degradation while maintaining the critical hydrogen-bonding profile of the oxazolidinone core [3].

Application Fit

Application
Selection Property
Validation Focus
Requires evidence input
Cannot be determined

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.05390666 g/mol

Monoisotopic Mass

181.05390666 g/mol

Heavy Atom Count

13

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